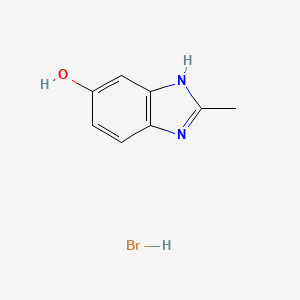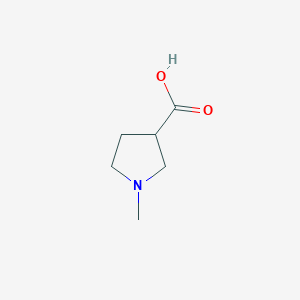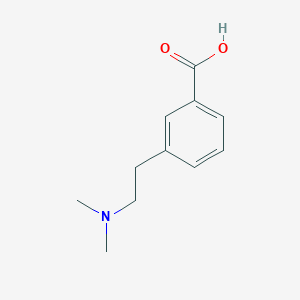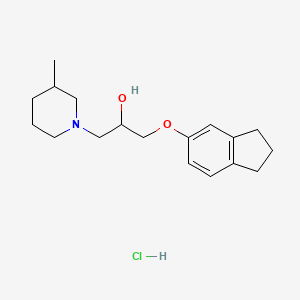![molecular formula C12H21NO4 B2480953 methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate CAS No. 173464-47-6](/img/structure/B2480953.png)
methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyclopentane derivatives often involves the use of kinetic and parallel kinetic resolutions. For example, Davies et al. (2003) described the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate through the comparison of kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate (Davies et al., 2003). This method showcases the importance of stereocontrol in synthesizing cyclopentane derivatives, likely applicable to the synthesis of methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate.
Molecular Structure Analysis
Structural and conformational analyses are essential for understanding the physical and chemical properties of cyclopentane derivatives. Cetina et al. (2003) conducted a detailed study on the crystal structure of a closely related compound, revealing insights into its conformational dynamics and intermolecular interactions (Cetina et al., 2003). Such studies are crucial for predicting the behavior of this compound in various environments.
Chemical Reactions and Properties
The chemical reactivity of cyclopentane derivatives, including reactions like hydro-tert-butylation, is influenced by their structure. Keess and Oestreich (2017) demonstrated the use of cyclohexa-1,4-dienes with a tert-butyl group at C3 as isobutane equivalents, highlighting the versatility of cyclopentane structures in synthetic chemistry (Keess & Oestreich, 2017).
Applications De Recherche Scientifique
Efficient Synthesis of Cyclopentane Derivatives
One notable application involves the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates through the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This process enables the efficient synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, showcasing the compound's role in producing chiral building blocks for further chemical synthesis (Davies et al., 2003).
Synthesis of Stereisomers for Drug Development
The compound also finds application in the asymmetric synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, prepared stereoselectively from diester derivatives. This synthesis route is crucial for drug development, as it allows access to all stereoisomers of this structure, which can be pivotal in the discovery of new medications (Urones et al., 2004).
Marine Alkaloid Analogs Synthesis
Additionally, the synthesis of deaza-analogues of the bis-indole alkaloid topsentin, involving a series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, highlights the compound's role in the development of potential anticancer agents. These analogues, prepared in excellent yields, underscore the versatility of methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate in synthesizing complex molecules for biomedical research (Carbone et al., 2013).
Anticancer Drug Development
The molecule also serves as a precursor in the preparation of amino acetate functionalized Schiff base organotin(IV) complexes, which have been explored as anticancer drugs. These complexes undergo structural characterization and in vitro cytotoxicity studies, offering insights into novel anticancer therapies (Basu Baul et al., 2009).
Liquid- and Solid-Phase Synthesis
Moreover, the compound is used in the liquid- and solid-phase synthesis of 3-methylquinoxaline-2-carboxylates from (E)-3-diazenylbut-2-enes, demonstrating its application in heterocyclic chemistry and the synthesis of quinoxaline derivatives, which are important in pharmaceutical chemistry (Attanasi et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMDDXYOHHJMT-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)
![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)
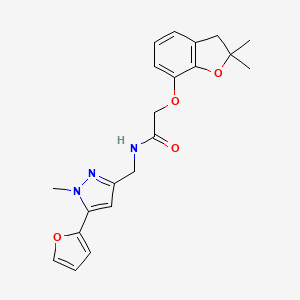
![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)

